4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
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Overview
Description
4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide is a synthetic organic compound characterized by its complex molecular structure It features a hydrazinyl group linked to a benzylidene moiety, with bromine atoms attached to both the benzylidene and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
4-bromobenzaldehyde+hydrazine hydrate→4-bromobenzylidene hydrazone
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3-bromophenylacetic acid chloride in the presence of a base such as triethylamine to form the final product.
4-bromobenzylidene hydrazone+3-bromophenylacetic acid chloride→this compound
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo compounds.
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Reduction: : Reduction of the compound can occur at the carbonyl group, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atoms can enhance binding affinity to certain molecular targets, while the hydrazinyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
- 4-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
Uniqueness
The uniqueness of 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide lies in its specific substitution pattern, which can influence its reactivity and interactions. The presence of bromine atoms at specific positions can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C17H15Br2N3O2 |
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Molecular Weight |
453.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(4-bromophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15Br2N3O2/c18-13-6-4-12(5-7-13)11-20-22-17(24)9-8-16(23)21-15-3-1-2-14(19)10-15/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
CBZJFOYBYXEGEZ-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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